Cas no 922116-05-0 (4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)

4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide
- 4-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- SR-01000911812
- AKOS024636314
- SR-01000911812-1
- 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- F2291-0386
- 922116-05-0
-
- Inchi: 1S/C23H29BrN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)17-3-6-20(24)7-4-17)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)
- InChI Key: KESSQIYYAUOJRO-UHFFFAOYSA-N
- SMILES: C(NCC(C1C=CC2=C(C=1)CCN2C)N1CCN(C)CC1)(=O)C1=CC=C(Br)C=C1
Computed Properties
- Exact Mass: 456.15247g/mol
- Monoisotopic Mass: 456.15247g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 38.8Ų
4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2291-0386-25mg |
4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922116-05-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2291-0386-75mg |
4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922116-05-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2291-0386-2μmol |
4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922116-05-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2291-0386-2mg |
4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922116-05-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2291-0386-40mg |
4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922116-05-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2291-0386-20μmol |
4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922116-05-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2291-0386-10mg |
4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922116-05-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2291-0386-20mg |
4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922116-05-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2291-0386-100mg |
4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922116-05-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2291-0386-4mg |
4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922116-05-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide Related Literature
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Additional information on 4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide
Comprehensive Overview of 4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide (CAS No. 922116-05-0)
4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide (CAS No. 922116-05-0) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of both indole and piperazine moieties in its structure makes it a promising candidate for drug discovery, particularly in the fields of central nervous system (CNS) disorders and oncology.
The molecular structure of 4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide incorporates a bromobenzamide group linked to a 1-methyl-2,3-dihydro-1H-indole core via an ethyl spacer with a 4-methylpiperazine substitution. This arrangement is critical for its interaction with biological targets, such as G-protein-coupled receptors (GPCRs) and kinases, which are often implicated in disease pathways. Researchers have explored its potential as a selective inhibitor or modulator of these targets, leveraging its structural complexity to achieve high specificity.
In recent years, the compound has been studied in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, where GPCR modulation plays a pivotal role. Its ability to cross the blood-brain barrier (BBB) due to its lipophilic properties has made it a subject of interest for CNS drug development. Additionally, the 4-methylpiperazine moiety enhances its solubility and bioavailability, addressing common challenges in drug formulation.
Another area of exploration for 4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide is its potential anticancer activity. The bromine atom in its structure may contribute to its ability to interact with DNA or proteins involved in cell proliferation. Preliminary studies suggest it could inhibit tumor growth by targeting specific signaling pathways, though further validation is required. This aligns with the growing demand for targeted therapies in oncology, where precision medicine is a key focus.
The synthesis of CAS No. 922116-05-0 involves multi-step organic reactions, including amide coupling and N-alkylation, to achieve the desired molecular architecture. Researchers emphasize the importance of stereochemical control during synthesis, as the spatial orientation of functional groups can significantly impact its biological activity. Advanced techniques like HPLC and NMR spectroscopy are employed to ensure purity and structural integrity, which are critical for reproducible results in preclinical studies.
From a commercial perspective, 4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide is available as a research chemical for academic and industrial laboratories. Its applications span medicinal chemistry, high-throughput screening, and structure-activity relationship (SAR) studies. As the pharmaceutical industry shifts toward small-molecule therapeutics, compounds like this are increasingly valuable for lead optimization and drug repurposing efforts.
Environmental and safety considerations for CAS No. 922116-05-0 are also noteworthy. While it is not classified as a hazardous substance, proper handling protocols, including the use of personal protective equipment (PPE), are recommended to minimize exposure risks. Its stability under various storage conditions has been documented, making it suitable for long-term research use.
In conclusion, 4-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide represents a fascinating example of modern drug discovery tools. Its multifaceted applications, from CNS therapeutics to cancer research, highlight its versatility. As scientific understanding of its mechanisms deepens, this compound may pave the way for innovative treatments addressing unmet medical needs.
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